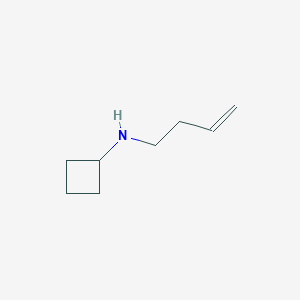

N-(but-3-en-1-yl)cyclobutanamine

Description

N-(but-3-en-1-yl)cyclobutanamine is a secondary amine featuring a cyclobutane ring substituted with a but-3-en-1-yl group. Cyclobutanamine derivatives are of interest in medicinal chemistry due to their constrained ring geometry, which influences pharmacokinetics and target binding. For instance, substituted cyclobutanamines like N-(4-(Morpholinomethyl)benzyl)cyclobutanamine and N-(Benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine have been synthesized and characterized for antiviral applications .

Properties

CAS No. |

1342386-48-4 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

N-but-3-enylcyclobutanamine |

InChI |

InChI=1S/C8H15N/c1-2-3-7-9-8-5-4-6-8/h2,8-9H,1,3-7H2 |

InChI Key |

XYJHPOWIKRNXLY-UHFFFAOYSA-N |

SMILES |

C=CCCNC1CCC1 |

Canonical SMILES |

C=CCCNC1CCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(but-3-en-1-yl)formamide

- Molecular Formula: C₅H₉NO

- Key Features : Contains a formamide group instead of a cyclobutanamine moiety.

- Physical Properties : White solid (melting point: 77–79°C), lower molecular weight (99.13 g/mol) compared to cyclobutanamine derivatives.

- Synthesis : Prepared via formylation of but-3-en-1-amine, yielding 24% .

- NMR Data : Distinct δ 8.32 (formyl proton) and δ 5.73–5.51 (alkene protons) in CDCl₃ .

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine

- Molecular Formula : C₁₅H₂₁N

- Key Features : Contains dual butenyl chains and a benzyl group, increasing hydrophobicity.

- Hazards : Classified as acutely toxic (H302), skin irritant (H315), and respiratory irritant (H335) .

- Applications : Used in chemical manufacturing, likely as an intermediate for complex amines.

1-(Aminomethyl)cyclobutanamine

- Molecular Formula : C₅H₁₂N₂

- Key Features : Cyclobutane core with a primary amine substituent.

N-Methyl-3-(methylsulfanyl)cyclobutan-1-amine

- Molecular Formula: C₇H₁₄ClNO

- Key Features : Methylsulfanyl group enhances sulfur-mediated interactions (e.g., hydrogen bonding).

Comparative Data Table

Structural and Functional Insights

- Cyclobutane vs. Linear Chains : Cyclobutanamine derivatives exhibit rigid conformations, enhancing binding specificity compared to flexible analogs like N-benzylbut-3-en-1-amine .

- Alkene Reactivity : The butenyl group in this compound allows for further functionalization (e.g., epoxidation or hydroamination), similar to N-(but-3-en-1-yl)-4-nitrobenzenesulfonamide .

- Safety Considerations : Benzyl-substituted amines (e.g., N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine ) pose higher toxicity risks than aliphatic or cyclobutane-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.